1-(2,6-Difluorophenoxy)propan-2-amine is a chemical compound categorized under the class of phenoxypropanamines. This compound features a difluorophenoxy group linked to a propan-2-amine backbone, making it notable for its potential biological activity. It is primarily recognized for its applications in pharmaceutical research, particularly in the development of compounds with therapeutic properties.
This compound is derived from organic chemistry and falls under several classifications:
The synthesis of 1-(2,6-difluorophenoxy)propan-2-amine typically involves several key steps:
In industrial settings, large-scale reactors may be used to optimize yield and efficiency, incorporating additional steps like solvent recovery to minimize environmental impact .
The molecular formula for 1-(2,6-difluorophenoxy)propan-2-amine is , with a molecular weight of approximately 223.65 g/mol. The compound's structural details can be summarized as follows:
The structure features a difluorophenoxy moiety connected to a propan-2-amine core, which contributes to its unique chemical properties.
1-(2,6-Difluorophenoxy)propan-2-amine can participate in various chemical reactions depending on the conditions applied:
The specific products formed are contingent upon the reagents and reaction conditions employed.
Research indicates that 1-(2,6-difluorophenoxy)propan-2-amine exhibits potential biological activity through interactions with specific molecular targets such as enzymes and receptors. This compound influences various biochemical pathways, suggesting possible therapeutic effects that merit further investigation .
The relevant physical and chemical properties of 1-(2,6-difluorophenoxy)propan-2-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 223.65 g/mol |
Appearance | Powder |
Storage Temperature | +4 °C |
Safety information includes hazard statements indicating potential irritations (H315-H319-H335), emphasizing the need for proper handling precautions .
1-(2,6-Difluorophenoxy)propan-2-amine has several applications across various scientific fields:
Chemoenzymatic strategies enable precise stereochemical control in synthesizing 1-(2,6-difluorophenoxy)propan-2-amine enantiomers. By integrating Candida antarctica lipase B (CAL-B) with engineered transaminases, researchers achieve kinetic resolutions of racemic mixtures, yielding both (R)- and (S)-enantiomers with >95% enantiomeric excess (ee). This approach leverages enzymatic specificity to overcome limitations of traditional chiral separation techniques. Key advances include the use of ethyl methoxyacetate as an acyl donor, which minimizes side reactions during amidation. Process optimization has demonstrated 90–99% ee for (S)-amines and 88–99% ee for (R)-amides at preparative scales (50–100 mmol) [8] [9].
Table 1: Optimization of Chemoenzymatic Kinetic Resolution
Biocatalyst | Acyl Donor | Enantiomeric Excess (%) | Reaction Time (h) |
---|---|---|---|
CAL-B | Ethyl methoxyacetate | 90–99 (S-amine) | 24–36 |
Engineered transaminase | Pyruvate | 91–99 (R-amine) | 18–24 |
Asymmetric synthesis using ω-transaminases provides a green alternative for enantioselective production. Engineered enzymes from Arthrobacter and Bacillus species convert the prochiral ketone precursor 1-(2,6-difluorophenoxy)propan-2-one to chiral amines via reductive amination. Reaction parameters critically influence efficiency:
This method achieves 98% ee for (S)-enantiomers and 99% ee for (R)-counterparts at 10 g/L substrate loading, with isolated yields >60% after 24 hours [9].
Sol-gel encapsulation significantly enhances transaminase operational stability. Biocatalysts immobilized in tetraethoxysilane (TEOS) matrices retain >80% activity after 10 reaction cycles, compared to <20% for free enzymes. The immobilization protocol involves:
This technique reduces autolysis by 70% and enables continuous operation in microfluidic reactors (μ-IMERs) for >200 hours. The immobilized enzymes exhibit broader temperature tolerance (25–55°C) and withstand polar organic solvents (e.g., 20% DMSO) [9].
The phenoxy-ether core is assembled via SN2 displacement of activated phenol derivatives. Key methodologies include:
Solvent selection profoundly impacts regioselectivity: aprotic dipolar solvents (DMF, DMSO) suppress di-alkylation byproducts <5%, while protic solvents increase side products to 15–20% [5] [8].
Continuous flow systems enhance yield and safety in hazardous transformations. Integrated platforms combine:
Optimized parameters include:
This system achieves 85% overall yield at 500 g/day throughput with 99.5% enantiopurity, reducing waste by 65% compared to batch processes [6] [9].
Table 2: Continuous Flow Reactor Performance Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction time | 48 h | 3.2 h | 15× faster |
Yield (enantiopure) | 52% | 85% | +33% |
Solvent consumption | 120 L/kg | 42 L/kg | -65% |
Catalyst loading | 15 wt% | 2.3 wt% | -85% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1